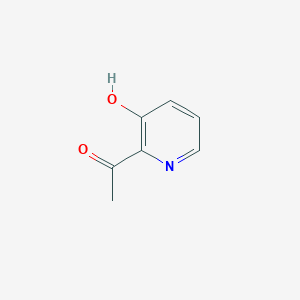

1-(3-Hydroxypyridin-2-yl)ethanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-hydroxypyridin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-5(9)7-6(10)3-2-4-8-7/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYFSAZGSIBFUAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC=N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70555678 | |

| Record name | 1-(3-Hydroxypyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70555678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13210-29-2 | |

| Record name | 1-(3-Hydroxypyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70555678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-hydroxypyridin-2-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(3-Hydroxypyridin-2-yl)ethanone: From Natural Occurrence to Synthetic Exploration

For Researchers, Scientists, and Drug Development Professionals

Preamble: Unveiling a Versatile Pyridine Scaffold

1-(3-Hydroxypyridin-2-yl)ethanone, also known as 2-acetyl-3-hydroxypyridine, is a heterocyclic aromatic ketone. While its formal "discovery" in the traditional sense of a singular, groundbreaking publication remains elusive in publicly accessible scientific literature, its significance has emerged through its identification as a natural product and its potential as a versatile building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of its known history, physicochemical properties, and key synthetic approaches, offering a valuable resource for researchers engaged in the exploration of novel pyridine-based compounds.

Part 1: A History Rooted in Nature

The documented history of this compound is intrinsically linked to the study of natural products. Its presence was notably identified in the essential oil of ambrette seeds (Abelmoschus moschatus), a plant prized in perfumery for its musky fragrance. A 2008 study detailing the volatile organic nitrogen-containing constituents of ambrette seed extract reported the tentative identification of this compound among other pyridine derivatives. This finding suggests that the compound is a naturally occurring molecule, contributing to the complex aroma profile of this plant species.

While this identification marks a key point in its known history, the initial isolation or first synthetic preparation of this compound is not clearly documented in readily available scientific literature. Its journey into the realm of chemical synthesis has been more gradual, likely driven by the broader interest in functionalized pyridine scaffolds for various applications.

Part 2: Physicochemical Properties and Spectroscopic Data

A thorough understanding of a molecule's properties is fundamental to its application in research and development. The key physicochemical data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 13210-29-2 | [] |

| Molecular Formula | C₇H₇NO₂ | [] |

| Molecular Weight | 137.14 g/mol | [] |

| Appearance | Brown solid | [] |

| Boiling Point | 311.5 °C at 760 mmHg (Predicted) | [] |

| Density | 1.217 g/cm³ (Predicted) | [] |

-

¹H NMR: Protons on the pyridine ring would appear in the aromatic region, with their chemical shifts influenced by the hydroxyl and acetyl substituents. The methyl protons of the acetyl group would appear as a singlet in the upfield region.

-

¹³C NMR: Resonances for the carbonyl carbon, the carbons of the pyridine ring (some shifted downfield due to the electronegative nitrogen and oxygen atoms), and the methyl carbon would be observed.

-

IR Spectroscopy: Characteristic absorption bands for the hydroxyl (O-H stretch), carbonyl (C=O stretch), and aromatic C-H and C=C/C=N bonds would be present.

-

Mass Spectrometry: The molecular ion peak corresponding to its molecular weight would be observed, along with characteristic fragmentation patterns.

Part 3: Synthetic Strategies: A Focus on Building the Pyridine Core

While a definitive "first synthesis" of this compound is not readily found, several plausible synthetic routes can be devised based on established pyridine synthesis methodologies. The choice of a particular route by a researcher would be dictated by factors such as the availability of starting materials, desired scale, and tolerance to specific reaction conditions.

Strategy 1: Synthesis from Substituted Pyridines

A common and logical approach involves the modification of a pre-existing pyridine ring.

One potential route starts with the commercially available 3-hydroxypyridine. Introduction of an acetyl group at the 2-position can be challenging due to the directing effects of the hydroxyl group and the pyridine nitrogen.

Conceptual Workflow:

Experimental Causality:

-

Protection: The acidic proton of the hydroxyl group would interfere with strongly basic reagents like organolithiums. Therefore, protection with a suitable group like tert-butyldimethylsilyl (TBS) is a necessary first step.

-

Directed Ortho-Metalation: The protected hydroxyl group can direct metalation (lithiation) to the adjacent C2 position. The use of a strong base like n-butyllithium in the presence of a chelating agent like tetramethylethylenediamine (TMEDA) is a standard protocol for this transformation.

-

Acetylation: The resulting organolithium species is a potent nucleophile that can react with an acetylating agent such as N,N-dimethylacetamide to introduce the acetyl group.

-

Deprotection: Removal of the protecting group, for instance, using a fluoride source like tetrabutylammonium fluoride (TBAF), would yield the final product.

Another plausible route could involve the diazotization of 2-amino-3-hydroxypyridine followed by a Sandmeyer-type reaction. However, this can be a challenging transformation. A more viable approach might involve acylation of the amino group, followed by further modifications.

Strategy 2: Ring Construction (De Novo Synthesis)

Building the pyridine ring from acyclic precursors is a powerful strategy in organic synthesis.

The Guareschi-Thorpe condensation and similar reactions are classic methods for constructing substituted pyridin-2-ones, which could then be converted to the target molecule.

Conceptual Workflow:

Experimental Causality:

-

Guareschi-Thorpe Condensation: This reaction between a β-ketoester and cyanoacetamide in the presence of a base like piperidine or sodium ethoxide is a well-established method for the synthesis of substituted 2-pyridones.

-

Functional Group Interconversions: The resulting pyridone would require several functional group manipulations, including hydrolysis of the nitrile to a carboxylic acid, decarboxylation, and introduction of the hydroxyl group at the 3-position. The latter step can be complex and may require multi-step sequences.

Part 4: Applications and Future Outlook

The this compound scaffold, with its vicinal hydroxyl and acetyl groups on a pyridine ring, presents a rich platform for further chemical modifications.

-

Medicinal Chemistry: The pyridine ring is a common motif in many pharmaceuticals. The hydroxyl and ketone functionalities in this molecule can serve as handles for the introduction of diverse substituents, allowing for the generation of libraries of compounds for biological screening. The ability of the hydroxyl and carbonyl groups to participate in hydrogen bonding and act as coordination sites for metal ions makes it an interesting scaffold for designing enzyme inhibitors or metal-chelating agents.

-

Materials Science: Pyridine derivatives are utilized in the synthesis of polymers, dyes, and ligands for catalysis. The functional groups on this compound could be exploited to create novel materials with specific optical, electronic, or catalytic properties.

The lack of a well-defined historical "discovery" narrative for this compound should not detract from its potential. As a naturally occurring molecule with a synthetically accessible and versatile structure, it represents a promising starting point for innovation in both drug discovery and materials science. Future research will likely focus on developing more efficient and scalable synthetic routes and exploring the biological activities and material properties of its derivatives.

References

2-Acetyl-3-hydroxypyridine fundamental properties

An In-depth Technical Guide to 2-Acetyl-3-hydroxypyridine: Core Properties and Applications

Abstract

2-Acetyl-3-hydroxypyridine is a substituted pyridine derivative possessing functional groups that make it a molecule of significant interest in medicinal chemistry and synthetic organic chemistry. As a heterocyclic scaffold, it serves as a versatile building block for the synthesis of more complex, biologically active compounds. This guide provides a comprehensive overview of its fundamental properties, including its structural characteristics, tautomeric nature, physicochemical parameters, and spectroscopic profile. Furthermore, it delves into its synthetic pathways, chemical reactivity, potential applications in drug development, and essential safety protocols. This document is intended for researchers, scientists, and professionals in drug development who require a deep technical understanding of this compound.

Molecular Structure and Nomenclature

2-Acetyl-3-hydroxypyridine is a pyridine ring substituted with an acetyl group at the 2-position and a hydroxyl group at the 3-position. This arrangement of functional groups is pivotal to its chemical behavior.

-

IUPAC Name : 1-(3-hydroxypyridin-2-yl)ethan-1-one

-

Common Name : 2-Acetyl-3-hydroxypyridine

-

CAS Number : While a specific CAS number for this exact structure is not prominently indexed, related structures like 2-Acetylpyridine (1122-62-9) and 3-Hydroxypyridine (109-00-2) are well-documented.

-

Molecular Formula : C₇H₇NO₂

-

Molecular Weight : 137.14 g/mol

Tautomerism: A Critical Feature

A crucial characteristic of hydroxypyridines is their ability to exist in tautomeric forms.[1][2] 2-Acetyl-3-hydroxypyridine can exist in equilibrium with its pyridone tautomer. The position of this equilibrium is highly dependent on the solvent environment. Non-polar solvents tend to favor the hydroxy form, while polar solvents like water shift the equilibrium towards the zwitterionic pyridone form.[3][4] This behavior is critical as the dominant tautomer dictates the molecule's hydrogen bonding capabilities, aromaticity, and reactivity in a given biological or chemical system.

References

An In-Depth Technical Guide to the Physicochemical Properties of 1-(3-Hydroxypyridin-2-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the essential physicochemical properties of 1-(3-Hydroxypyridin-2-yl)ethanone (CAS No: 13210-29-2), a heterocyclic ketone of significant interest in medicinal chemistry and drug discovery. Understanding these fundamental characteristics is paramount for its effective application in synthesis, formulation, and biological screening.

Chemical Identity and Structure

This compound, also known as 2-Acetyl-3-hydroxypyridine, possesses a molecular structure characterized by a pyridine ring substituted with a hydroxyl group at the 3-position and an acetyl group at the 2-position. This arrangement of functional groups imparts a unique electronic and steric profile, influencing its reactivity and intermolecular interactions.

Figure 1: Chemical Structure of this compound.

The intramolecular hydrogen bond between the hydroxyl proton and the acetyl oxygen is a key structural feature, influencing the compound's conformation and physicochemical behavior.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 13210-29-2 | [1] |

| Molecular Formula | C₇H₇NO₂ | [1] |

| Molecular Weight | 137.14 g/mol | [1] |

| InChI | 1S/C7H7NO2/c1-5(9)7-6(10)3-2-4-8-7/h2-4,10H,1H3 | |

| SMILES | CC(=O)C1=C(O)C=CC=N1 |

Physicochemical Properties

A thorough understanding of the physicochemical properties is critical for predicting the behavior of this compound in various experimental and physiological conditions.

Table 2: Summary of Physicochemical Data

| Property | Value | Notes | Source |

| Physical State | Solid, Brown powder | At room temperature. | [2] |

| Melting Point | Data not available | Experimental data is not currently published in readily accessible sources. | |

| Boiling Point | 311.5 ± 22.0 °C | Predicted value. | [1] |

| Density | 1.217 g/cm³ | Predicted value. | [1] |

| Solubility | Data not available | Expected to be soluble in polar organic solvents like DMSO and ethanol. Low solubility in water is anticipated. | |

| pKa | Data not available | The 3-hydroxypyridine moiety suggests both acidic (phenolic proton) and basic (pyridine nitrogen) character. | |

| LogP | 1.1 | Predicted value, indicating moderate lipophilicity. | [1] |

Solubility and pKa: A Predictive Analysis

-

Solubility: The compound is expected to exhibit good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and polar protic solvents such as ethanol. Its solubility in water is likely to be limited due to the presence of the aromatic ring and the acetyl group, although the hydroxyl and pyridine functionalities will contribute to some aqueous solubility.

-

pKa: The 3-hydroxypyridine scaffold is known to exhibit two pKa values. The pyridinium ion (protonated nitrogen) is acidic, and the hydroxyl group is also acidic. The exact pKa values for this compound will be influenced by the electron-withdrawing acetyl group at the 2-position. This is a critical parameter for understanding its ionization state at physiological pH, which in turn affects its membrane permeability and target engagement in drug development.

Figure 2: Factors influencing the solubility and permeability of this compound.

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound. Although a comprehensive public spectral database for this specific compound is not available, the expected spectral features can be predicted based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl protons of the acetyl group, and the hydroxyl proton. The chemical shifts and coupling constants of the aromatic protons will be indicative of the substitution pattern. The hydroxyl proton's chemical shift will be concentration and solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum will display seven unique carbon signals corresponding to the molecular structure. The carbonyl carbon of the acetyl group is expected to resonate at a characteristic downfield chemical shift (typically >190 ppm). The carbons of the pyridine ring will appear in the aromatic region, with their specific shifts influenced by the hydroxyl and acetyl substituents.

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present. Key expected absorption bands include:

-

A broad O-H stretching vibration for the hydroxyl group.

-

A strong C=O stretching vibration for the acetyl carbonyl group.

-

C=C and C=N stretching vibrations characteristic of the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The exact mass can be used to verify the elemental composition. Fragmentation patterns observed in the mass spectrum can provide further structural information. The expected exact mass is 137.0477 g/mol .[1]

Synthesis and Reactivity

This compound can be synthesized through various synthetic routes, often involving the functionalization of a pre-existing pyridine ring. Its reactivity is governed by the interplay of the hydroxyl, acetyl, and pyridine functionalities, making it a versatile building block in organic synthesis.

Figure 3: A generalized workflow for the synthesis and characterization of this compound.

Safety and Handling

Based on available safety data, this compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[1]

Standard laboratory safety protocols should be strictly followed when handling this compound:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

Avoid contact with skin and eyes.

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

Applications in Research and Drug Development

The 3-hydroxypyridine scaffold is a well-established pharmacophore found in numerous biologically active compounds. The presence of the acetyl group at the 2-position provides a handle for further synthetic modifications, making this compound a valuable intermediate for the synthesis of novel drug candidates. Its structural motifs are relevant to the design of inhibitors for various enzymes and receptors.

Conclusion

This technical guide has summarized the key physicochemical properties of this compound based on currently available data. While several properties are predicted, this information provides a solid foundation for researchers and drug development professionals. Further experimental determination of properties such as melting point, solubility, and pKa, along with the publication of detailed spectral data, will be invaluable for the broader scientific community.

References

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(3-Hydroxypyridin-2-yl)ethanone

This guide provides a comprehensive analysis of the spectroscopic data for 1-(3-Hydroxypyridin-2-yl)ethanone, a key heterocyclic ketone with significant potential in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document offers a detailed exploration of the compound's ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. Beyond a mere listing of spectral features, this guide delves into the causal relationships behind the observed data, providing a framework for the structural elucidation and characterization of this and related pyridine derivatives.

Introduction: The Significance of this compound

This compound, also known as 2-acetyl-3-hydroxypyridine, belongs to the class of substituted pyridines, a structural motif prevalent in a vast array of pharmaceuticals and functional materials. The presence of a hydroxyl group, a ketone, and the pyridine nitrogen atom imparts a unique combination of electronic and steric properties, making it a valuable building block for the synthesis of more complex molecules with tailored biological activities or material properties.

Accurate structural characterization is the bedrock of chemical research and development. Spectroscopic techniques provide a powerful, non-destructive means to elucidate the molecular structure and connectivity of a compound. This guide will systematically dissect the spectroscopic signature of this compound, offering insights into the interpretation of its spectral data.

Synthesis of this compound: A Plausible Synthetic Approach

While various methods for the synthesis of substituted pyridines exist, a reliable and scalable synthesis of this compound is crucial for its further investigation and application. Although a specific, detailed experimental protocol for this exact molecule is not widely published, a plausible and effective synthetic route can be proposed based on established pyridine chemistry. One such approach involves the ortho-acylation of 3-hydroxypyridine.

Friedel-Crafts acylation on the pyridine ring is generally challenging due to the deactivating effect of the nitrogen atom.[1][2] However, the hydroxyl group at the 3-position can activate the ring towards electrophilic substitution, directing the incoming acyl group to the ortho and para positions.

Proposed Synthetic Protocol:

-

Protection of the Hydroxyl Group: To avoid side reactions, the hydroxyl group of 3-hydroxypyridine is first protected, for example, as a methoxymethyl (MOM) ether. This can be achieved by reacting 3-hydroxypyridine with methoxymethyl chloride (MOM-Cl) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in an inert solvent such as dichloromethane (DCM).

-

Directed ortho-Lithiation and Acylation: The MOM-protected 3-hydroxypyridine can then undergo directed ortho-lithiation at the C2 position using a strong base like n-butyllithium (n-BuLi) at low temperatures (-78 °C) in an anhydrous solvent like tetrahydrofuran (THF). The resulting lithiated species is then quenched with an acetylating agent, such as N-methoxy-N-methylacetamide (Weinreb amide), to introduce the acetyl group. The use of a Weinreb amide helps to prevent over-addition.

-

Deprotection: Finally, the MOM protecting group is removed under acidic conditions (e.g., with hydrochloric acid in methanol) to yield the desired product, this compound.

This multi-step synthesis offers good control over the regioselectivity of the acylation, a common challenge in pyridine chemistry.

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Data and Interpretation

Due to the limited availability of public experimental spectra for this compound, the following data are based on predictive models and analysis of structurally similar compounds. These predictions provide a robust framework for interpreting experimental data when it is acquired.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in a molecule. For this compound, we expect to see signals for the three pyridine ring protons, the methyl protons of the acetyl group, and the hydroxyl proton.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.5 | br s | 1H | -OH |

| ~8.2 | dd | 1H | H-6 |

| ~7.5 | dd | 1H | H-4 |

| ~7.3 | t | 1H | H-5 |

| ~2.6 | s | 3H | -CH₃ |

Interpretation:

-

Hydroxyl Proton (-OH): The hydroxyl proton is expected to appear as a broad singlet at a downfield chemical shift (~10.5 ppm) due to hydrogen bonding and exchange with the solvent. Its broadness is a characteristic feature of exchangeable protons.

-

Pyridine Ring Protons (H-4, H-5, H-6): The pyridine ring protons will appear in the aromatic region (7.0-8.5 ppm).

-

H-6: This proton is ortho to the nitrogen atom and will be the most deshielded, appearing at the lowest field (~8.2 ppm) as a doublet of doublets due to coupling with H-5 and H-4.

-

H-4: This proton is also deshielded by the adjacent nitrogen and the carbonyl group, appearing around 7.5 ppm as a doublet of doublets.

-

H-5: This proton will be the most upfield of the ring protons (~7.3 ppm) and will appear as a triplet (or more accurately, a doublet of doublets with similar coupling constants) due to coupling with H-4 and H-6.

-

-

Methyl Protons (-CH₃): The three protons of the acetyl group are in an identical chemical environment and will appear as a sharp singlet at a more upfield position (~2.6 ppm).

Caption: Predicted ¹H NMR assignments for this compound.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, seven distinct carbon signals are expected.

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~200 | C=O |

| ~155 | C-3 |

| ~145 | C-6 |

| ~140 | C-2 |

| ~125 | C-4 |

| ~120 | C-5 |

| ~30 | -CH₃ |

Interpretation:

-

Carbonyl Carbon (C=O): The ketone carbonyl carbon is the most deshielded and will appear at the lowest field, typically around 200 ppm.

-

Pyridine Ring Carbons:

-

C-3: The carbon bearing the hydroxyl group will be significantly deshielded and is predicted to appear around 155 ppm.

-

C-2 and C-6: The carbons adjacent to the nitrogen atom (C-2 and C-6) will also be deshielded, with predicted shifts around 140 ppm and 145 ppm, respectively.

-

C-4 and C-5: The remaining ring carbons will appear at higher fields, with C-4 around 125 ppm and C-5 around 120 ppm.

-

-

Methyl Carbon (-CH₃): The methyl carbon of the acetyl group is the most shielded carbon and will appear at the highest field, around 30 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by observing the absorption of infrared radiation, which causes molecular vibrations.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3400-3200 | Strong, Broad | O-H stretch | Hydroxyl (-OH) |

| ~3050 | Medium | C-H stretch | Aromatic C-H |

| ~1680 | Strong | C=O stretch | Ketone (C=O) |

| 1600-1450 | Medium-Strong | C=C and C=N stretch | Pyridine Ring |

| ~1250 | Strong | C-O stretch | Phenolic C-O |

Interpretation:

-

O-H Stretch: A strong and broad absorption band in the region of 3400-3200 cm⁻¹ is a clear indication of the presence of a hydroxyl group involved in hydrogen bonding.[3]

-

Aromatic C-H Stretch: A medium intensity band just above 3000 cm⁻¹ is characteristic of C-H stretching vibrations in the pyridine ring.

-

C=O Stretch: A strong absorption band around 1680 cm⁻¹ is indicative of the carbonyl stretching vibration of the ketone. The position is slightly lower than a typical aliphatic ketone due to conjugation with the aromatic ring.

-

Pyridine Ring Vibrations: A series of medium to strong bands in the 1600-1450 cm⁻¹ region are characteristic of the C=C and C=N stretching vibrations within the pyridine ring.

-

C-O Stretch: A strong band around 1250 cm⁻¹ corresponds to the stretching vibration of the C-O bond of the phenolic hydroxyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure. For this compound (Molecular Weight: 137.14 g/mol ), we would expect to see a molecular ion peak in the mass spectrum.

Predicted Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak at m/z = 137, corresponding to the intact molecule with one electron removed.

-

[M - CH₃]⁺: A significant peak at m/z = 122, resulting from the loss of a methyl radical from the acetyl group (α-cleavage). This is a common fragmentation pathway for ketones.

-

[M - CO]⁺: A peak at m/z = 109, corresponding to the loss of a neutral carbon monoxide molecule from the [M - CH₃]⁺ fragment.

-

Pyridine Ring Fragments: Further fragmentation of the pyridine ring can lead to smaller fragments, though these are often less diagnostic.

Caption: A plausible mass fragmentation pathway for this compound.

Conclusion

This technical guide provides a detailed spectroscopic characterization of this compound. By combining predictive data with the fundamental principles of spectroscopic interpretation, we have established a comprehensive spectral signature for this important heterocyclic compound. The presented analysis of ¹H NMR, ¹³C NMR, IR, and MS data, along with a plausible synthetic route, offers a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and materials science. This guide serves as a foundational document to aid in the identification, characterization, and further development of novel compounds based on the this compound scaffold.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-Acetyl-3-hydroxypyridine

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Acetyl-3-hydroxypyridine. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of NMR spectroscopy as applied to this specific heterocyclic compound. The guide offers a detailed prediction and interpretation of the chemical shifts, coupling constants, and signal multiplicities, supported by data from analogous pyridine derivatives. Emphasis is placed on the influence of the acetyl and hydroxyl substituents, as well as the significant role of intramolecular hydrogen bonding in shaping the spectral features. Furthermore, this guide outlines a robust experimental protocol for sample preparation and NMR data acquisition, ensuring scientific integrity and reproducibility.

Introduction: The Significance of 2-Acetyl-3-hydroxypyridine and NMR Characterization

2-Acetyl-3-hydroxypyridine is a substituted pyridine derivative of interest in medicinal chemistry and materials science due to its potential as a versatile building block and its chelating properties. The precise structural elucidation of such molecules is paramount for understanding their reactivity, biological activity, and physical properties. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled analytical technique for providing detailed information about the molecular structure, connectivity, and electronic environment of atomic nuclei.

This guide will provide a detailed exposition of the expected ¹H and ¹³C NMR spectra of 2-Acetyl-3-hydroxypyridine. In the absence of directly published experimental spectra in readily accessible databases, this analysis is built upon a solid foundation of established NMR principles and empirical data from structurally related compounds.

Predicted ¹H NMR Spectrum of 2-Acetyl-3-hydroxypyridine

The ¹H NMR spectrum of 2-Acetyl-3-hydroxypyridine is anticipated to exhibit distinct signals corresponding to the three aromatic protons on the pyridine ring, the methyl protons of the acetyl group, and the hydroxyl proton. The chemical shifts and multiplicities of these signals are dictated by the electronic effects of the substituents and their spatial arrangement. A key feature influencing the spectrum is the formation of a strong intramolecular hydrogen bond between the 3-hydroxyl group and the carbonyl oxygen of the 2-acetyl group.

The Aromatic Region: Unraveling the Pyridine Ring Protons

The pyridine ring of 2-Acetyl-3-hydroxypyridine contains three protons at positions 4, 5, and 6. Their expected chemical shifts are influenced by the electron-withdrawing acetyl group and the electron-donating hydroxyl group.

-

H-6: This proton is ortho to the nitrogen atom, which is electron-withdrawing, leading to a downfield shift. It is expected to appear as a doublet of doublets (dd) due to coupling with H-5 and H-4.

-

H-4: This proton is para to the nitrogen and ortho to the electron-donating hydroxyl group. It will also be a doublet of doublets (dd), coupling with H-5 and H-6.

-

H-5: This proton is meta to the nitrogen and ortho to both substituents. It will appear as a doublet of doublets (dd) from coupling to H-4 and H-6.

The Acetyl and Hydroxyl Protons: Key Functional Group Signatures

-

Acetyl Methyl Protons (-COCH₃): The methyl protons of the acetyl group are expected to appear as a sharp singlet in a region typical for acetyl groups attached to an aromatic ring.

-

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly indicative of hydrogen bonding. Due to the strong intramolecular hydrogen bond with the adjacent acetyl group, this proton is expected to be significantly deshielded and appear at a very downfield chemical shift, likely as a broad singlet. The formation of this hydrogen bond restricts its exchange with residual water in the solvent, often resulting in a sharper signal than that of a non-hydrogen-bonded hydroxyl group. This intramolecular hydrogen bonding leads to a downfield shift of the proton signal.[1][2]

Predicted ¹H NMR Data Summary

The following table summarizes the predicted ¹H NMR spectral data for 2-Acetyl-3-hydroxypyridine. The chemical shift values are estimates based on data from related compounds such as 2-acetylpyridine[3][4][5], 3-hydroxypyridine[6], and general substituent effects in pyridines.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| OH | 12.0 - 14.0 | s (broad) | - |

| H-6 | 8.2 - 8.4 | dd | J H6-H5 ≈ 4-5 Hz, J H6-H4 ≈ 1-2 Hz |

| H-4 | 7.3 - 7.5 | dd | J H4-H5 ≈ 8-9 Hz, J H4-H6 ≈ 1-2 Hz |

| H-5 | 7.1 - 7.3 | dd | J H5-H4 ≈ 8-9 Hz, J H5-H6 ≈ 4-5 Hz |

| CH₃ | 2.5 - 2.7 | s | - |

Predicted ¹³C NMR Spectrum of 2-Acetyl-3-hydroxypyridine

The ¹³C NMR spectrum will provide complementary information, revealing the electronic environment of each carbon atom in the molecule. The chemical shifts of the pyridine ring carbons are particularly sensitive to the electronic nature of the substituents.

Pyridine Ring Carbons

-

C-2 and C-3: These carbons are directly attached to the acetyl and hydroxyl groups, respectively, and will be significantly influenced by them. Their chemical shifts will be downfield.

-

C-4, C-5, and C-6: The chemical shifts of these carbons will be determined by their position relative to the nitrogen atom and the two substituents.

-

Carbonyl Carbon (C=O): The carbonyl carbon of the acetyl group will appear at a characteristic downfield chemical shift, typically in the range of 190-200 ppm.

-

Methyl Carbon (-CH₃): The methyl carbon of the acetyl group will resonate at a typical upfield chemical shift.

Predicted ¹³C NMR Data Summary

The table below presents the predicted ¹³C NMR chemical shifts for 2-Acetyl-3-hydroxypyridine, estimated from data for 2-acetylpyridine[7][8], 3-hydroxypyridine[9], and known substituent chemical shift (SCS) effects.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 195 - 205 |

| C-2 | 150 - 155 |

| C-3 | 155 - 160 |

| C-6 | 145 - 150 |

| C-4 | 125 - 130 |

| C-5 | 120 - 125 |

| CH₃ | 25 - 30 |

Experimental Protocol for NMR Analysis

To ensure the acquisition of high-quality NMR data, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, with steps to ensure sample purity and instrument performance.

Sample Preparation

-

Compound Purity: Ensure the 2-Acetyl-3-hydroxypyridine sample is of high purity (>98%), as impurities can complicate spectral interpretation. Purification can be achieved by recrystallization or column chromatography.

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices. The choice of solvent can influence the chemical shifts, particularly of the hydroxyl proton.[10][11][12]

-

Sample Concentration: Weigh approximately 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Filter the solution into a standard 5 mm NMR tube to remove any particulate matter.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.

NMR Data Acquisition

The following workflow outlines the steps for acquiring high-resolution 1D and 2D NMR spectra.

Caption: A logical workflow for NMR analysis of 2-Acetyl-3-hydroxypyridine.

The Role of 2D NMR in Structural Confirmation

To unequivocally assign the proton and carbon signals, a suite of 2D NMR experiments is indispensable.

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, which will confirm the connectivity between H-4, H-5, and H-6 on the pyridine ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached, allowing for the unambiguous assignment of the protonated carbons (C-4, C-5, C-6, and the methyl carbon).

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for assigning the quaternary carbons (C-2, C-3, and the carbonyl carbon) by observing correlations from the assigned protons.

The following diagram illustrates the key expected HMBC correlations for 2-Acetyl-3-hydroxypyridine.

Caption: Key expected HMBC correlations for 2-Acetyl-3-hydroxypyridine.

Conclusion

This technical guide provides a comprehensive theoretical framework for understanding and predicting the ¹H and ¹³C NMR spectra of 2-Acetyl-3-hydroxypyridine. By leveraging data from analogous structures and fundamental NMR principles, we have presented a detailed analysis of the expected chemical shifts, coupling patterns, and the significant impact of intramolecular hydrogen bonding. The outlined experimental protocol and the discussion of 2D NMR techniques offer a robust methodology for the empirical verification of this analysis. This guide serves as a valuable resource for researchers and scientists engaged in the synthesis, characterization, and application of this important heterocyclic compound.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Acetylpyridine(1122-62-9) 1H NMR spectrum [chemicalbook.com]

- 4. 2-Acetylpyridine | C7H7NO | CID 14286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Acetylpyridine - Wikipedia [en.wikipedia.org]

- 6. 3-Hydroxypyridine(109-00-2) 1H NMR spectrum [chemicalbook.com]

- 7. 2-Acetylpyridine(1122-62-9) 13C NMR [m.chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. 3-Hydroxypyridine(109-00-2) 13C NMR spectrum [chemicalbook.com]

- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 11. scs.illinois.edu [scs.illinois.edu]

- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

A Technical Guide to the Spectroscopic Characterization of 1-(3-Hydroxypyridin-2-yl)ethanone

This in-depth technical guide provides a comprehensive analysis of the Infrared (IR) and Mass Spectrometry (MS) characteristics of 1-(3-Hydroxypyridin-2-yl)ethanone. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles, methodologies, and expected spectral features of this compound, offering a predictive framework for its analytical identification and characterization.

Introduction

This compound, with the molecular formula C₇H₇NO₂ and a molecular weight of 137.14 g/mol , is a substituted pyridine derivative of interest in medicinal chemistry and materials science.[1][2] Its structural elucidation is paramount for quality control, reaction monitoring, and understanding its physicochemical properties. This guide will focus on two powerful analytical techniques for this purpose: Infrared (IR) Spectroscopy, for the identification of functional groups, and Mass Spectrometry (MS), for the determination of molecular weight and fragmentation patterns.

Part 1: Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its hydroxyl, carbonyl, and pyridine ring moieties.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

A common and straightforward method for obtaining an IR spectrum of a solid sample is using a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Methodology:

-

Sample Preparation: A small amount of solid this compound is placed directly onto the ATR crystal (typically diamond or germanium).

-

Pressure Application: A pressure arm is engaged to ensure firm and uniform contact between the sample and the crystal.

-

Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be acquired prior to the sample measurement and subtracted from the sample spectrum.

-

Data Processing: The resulting spectrum is displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

Interpretation of the Predicted IR Spectrum

The key to interpreting the IR spectrum lies in assigning the observed absorption bands to specific molecular vibrations. The following table summarizes the predicted characteristic IR absorption frequencies for this compound based on established spectroscopic data for similar compounds.[3][4][5][6]

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3400-3200 (broad) | O-H stretch | Hydroxyl | Strong, Broad |

| 3100-3000 | C-H stretch | Aromatic (Pyridine) | Medium |

| 2950-2850 | C-H stretch | Methyl (Acetyl group) | Medium |

| 1680-1660 | C=O stretch | Aryl Ketone | Strong |

| 1600-1585, 1500-1400 | C=C and C=N ring stretch | Pyridine Ring | Medium to Strong |

| 1450-1350 | C-H bend | Methyl (Acetyl group) | Medium |

| 1300-1200 | C-O stretch | Phenolic Hydroxyl | Medium |

| 900-675 | C-H out-of-plane bend | Aromatic (Pyridine) | Medium to Strong |

Causality Behind Spectral Features:

-

O-H Stretching: The broadness of the hydroxyl peak is a direct consequence of intermolecular hydrogen bonding between molecules in the solid state.

-

C=O Stretching: The position of the carbonyl stretch is influenced by conjugation with the aromatic pyridine ring, which typically lowers the frequency compared to a simple alkyl ketone.

-

Pyridine Ring Vibrations: The pyridine ring exhibits multiple characteristic bands due to the stretching and bending of its C=C and C=N bonds, as well as the C-H bonds of the ring.[7][8][9][10] The substitution pattern on the ring will influence the exact positions and intensities of these bands.

Visualizing Functional Group-Frequency Correlations

The following diagram illustrates the relationship between the key functional groups of this compound and their expected IR absorption regions.

Caption: Correlation of functional groups in this compound with their characteristic IR absorption regions.

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which is invaluable for structural elucidation.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) is a hard ionization technique that leads to significant fragmentation, providing a detailed "fingerprint" of the molecule.

Methodology:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography. The sample is vaporized in the ion source.

-

Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion (M⁺•).

-

Fragmentation: The molecular ion, being highly energetic, undergoes fragmentation into smaller charged ions (fragment ions) and neutral radicals or molecules.

-

Mass Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.

Interpretation of the Predicted Mass Spectrum

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight, along with several fragment ion peaks resulting from characteristic bond cleavages.

Predicted Fragmentation Pathways:

-

Molecular Ion (M⁺•): The molecular ion peak is expected at an m/z of 137, corresponding to the molecular weight of C₇H₇NO₂.

-

Alpha-Cleavage: A common fragmentation pathway for ketones is the cleavage of the bond adjacent to the carbonyl group (alpha-cleavage).[11][12][13]

-

Loss of a methyl radical (•CH₃, mass 15) to form an acylium ion at m/z 122.

-

Loss of an acetyl radical (•COCH₃, mass 43) to form a pyridyl cation at m/z 94.

-

-

Cleavage of the Pyridine Ring: The pyridine ring itself can undergo fragmentation, though these pathways are often more complex.[14][15]

Table of Predicted Major Fragment Ions:

| m/z | Proposed Ion Structure | Formation Pathway |

| 137 | [C₇H₇NO₂]⁺• | Molecular Ion (M⁺•) |

| 122 | [M - CH₃]⁺ | Loss of a methyl radical |

| 94 | [M - COCH₃]⁺ | Loss of an acetyl radical |

Visualizing the Predicted Fragmentation Pattern

The following diagram illustrates the primary predicted fragmentation pathways for this compound under electron ionization.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

The combined application of Infrared Spectroscopy and Mass Spectrometry provides a robust analytical framework for the characterization of this compound. The predicted IR spectrum offers clear indicators of the key functional groups, while the predicted mass spectrum reveals the molecular weight and characteristic fragmentation patterns. This guide serves as a valuable resource for researchers in the synthesis, analysis, and application of this and structurally related compounds, enabling confident structural verification and quality assessment.

References

- 1. echemi.com [echemi.com]

- 2. 13210-29-2|this compound|BLD Pharm [bldpharm.com]

- 3. Study of the Infrared Absorption Spectra of Some Pyridine Derivatives-Iodine Complexes [opg.optica.org]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. scribd.com [scribd.com]

- 6. IR Absorption Table [webspectra.chem.ucla.edu]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. readchemistry.com [readchemistry.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

A Theoretical and Computational Investigation of the 2-Acetyl-3-hydroxypyridine Structure: A Guide for Drug Development Professionals

Introduction

2-Acetyl-3-hydroxypyridine, a substituted pyridine derivative, represents a scaffold of significant interest in medicinal chemistry and drug development. Pyridine and its derivatives are ubiquitous in numerous natural products and synthetic compounds, exhibiting a wide range of biological activities, including anti-allergic, anti-microbial, anti-inflammatory, and anti-cancer properties.[1] The specific arrangement of the acetyl and hydroxyl groups on the pyridine ring in 2-Acetyl-3-hydroxypyridine presents unique structural and electronic features that can be pivotal for its interaction with biological targets. Theoretical and computational studies provide a powerful lens to elucidate these features at a molecular level, offering insights that can guide the rational design of novel therapeutics.

This in-depth technical guide provides a comprehensive overview of the theoretical methodologies employed to study the structure of 2-Acetyl-3-hydroxypyridine. We will delve into the critical aspects of its molecular structure, including tautomerism and intramolecular hydrogen bonding, and outline a robust computational workflow to analyze its geometric and electronic properties. The insights derived from these theoretical investigations are invaluable for understanding the structure-activity relationship (SAR) and for the subsequent development of potent and selective drug candidates.

Molecular Structure and Tautomerism: A Tale of Two Forms

A fundamental aspect of the structure of 2-Acetyl-3-hydroxypyridine is its potential to exist in different tautomeric forms. Tautomers are constitutional isomers of organic compounds that readily interconvert.[2] This phenomenon is particularly well-documented for 2-hydroxypyridine, which exists in equilibrium with its 2-pyridone tautomer.[3][4] The position of this equilibrium is sensitive to the solvent environment.[2]

For 2-Acetyl-3-hydroxypyridine, the presence of the hydroxyl group at the 3-position allows for a similar keto-enol tautomerism. The two primary tautomeric forms are the enol form (2-Acetyl-3-hydroxypyridine) and the keto form (1-(3-hydroxy-2-pyridinyl)ethanone). The relative stability of these tautomers can significantly influence the molecule's chemical reactivity, hydrogen bonding capabilities, and ultimately, its biological activity.

Caption: Tautomeric equilibrium of 2-Acetyl-3-hydroxypyridine.

Computational Methodology: A Roadmap to Structural Insights

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for studying the electronic structure of molecules.[1][5] Its balance of accuracy and computational cost makes it an ideal choice for investigating molecules of pharmaceutical interest. A typical computational workflow for studying 2-Acetyl-3-hydroxypyridine is outlined below.

Experimental Protocol: A Step-by-Step DFT Workflow

-

Structure Preparation:

-

Construct the 3D structures of both the enol and keto tautomers of 2-Acetyl-3-hydroxypyridine using a molecular modeling software (e.g., Avogadro, GaussView).

-

Perform an initial geometry optimization using a lower level of theory (e.g., a molecular mechanics force field like MMFF94) to obtain a reasonable starting geometry.

-

-

Geometry Optimization:

-

Perform a full geometry optimization for each tautomer using DFT. A commonly used and reliable functional is B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[1][6]

-

Employ a suitable basis set, such as 6-311G, which provides a good description of the electronic structure for organic molecules.[1][6]

-

The optimization should be performed in the gas phase to understand the intrinsic properties of the molecule and potentially in different solvent environments (using a continuum solvation model like PCM) to mimic physiological conditions.

-

-

Frequency Calculations:

-

Perform frequency calculations at the same level of theory as the geometry optimization.

-

Confirm that the optimized structures correspond to true energy minima by ensuring the absence of imaginary frequencies. The presence of an imaginary frequency indicates a transition state or a saddle point on the potential energy surface.

-

-

Property Calculations:

-

Following successful optimization, calculate various electronic properties, including:

-

Total Energy: To determine the relative stability of the tautomers.

-

Frontier Molecular Orbitals (HOMO and LUMO): To analyze the molecule's reactivity and electronic transitions.[1]

-

Molecular Electrostatic Potential (MEP): To identify regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions.

-

Mulliken Atomic Charges: To understand the charge distribution within the molecule.[1]

-

-

Caption: Computational workflow for the theoretical study of 2-Acetyl-3-hydroxypyridine.

Structural Analysis and the Significance of Intramolecular Hydrogen Bonding

The optimized geometries of the tautomers provide a wealth of information about their structural parameters. Key bond lengths, bond angles, and dihedral angles can be analyzed to understand the conformational preferences of the molecule.

A particularly important feature of 2-Acetyl-3-hydroxypyridine is the potential for the formation of an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the acetyl group in the enol tautomer. This interaction can significantly influence the molecule's conformation, stability, and physicochemical properties.[7] The strength of this hydrogen bond can be inferred from the calculated O-H bond length and the distance between the hydroxyl hydrogen and the carbonyl oxygen.

Table 1: Key Geometric Parameters of 2-Acetyl-3-hydroxypyridine Tautomers (Illustrative Data)

| Parameter | Enol Tautomer (Gas Phase) | Keto Tautomer (Gas Phase) |

| C=O Bond Length (Å) | 1.24 | 1.22 |

| C-O (hydroxyl) Bond Length (Å) | 1.35 | 1.38 |

| O-H Bond Length (Å) | 0.98 | 0.97 |

| Intramolecular H-bond (O-H···O) Distance (Å) | ~2.0 | N/A |

| Dihedral Angle (Py-C-C=O) (°) | ~0 | ~180 |

Electronic Properties and Their Implications for Drug Design

The electronic properties of 2-Acetyl-3-hydroxypyridine are critical determinants of its reactivity and its ability to interact with biological macromolecules.

-

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.[1] A smaller energy gap suggests higher reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule. Regions of negative potential (typically colored red) are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors. Regions of positive potential (typically colored blue) are prone to nucleophilic attack and can act as hydrogen bond donors. This information is invaluable for predicting how the molecule will interact with a protein binding site.

Table 2: Calculated Electronic Properties of 2-Acetyl-3-hydroxypyridine Tautomers (Illustrative Data)

| Property | Enol Tautomer (Gas Phase) | Keto Tautomer (Gas Phase) |

| Total Energy (Hartree) | -X.XXXX | -Y.YYYY |

| HOMO Energy (eV) | -6.5 | -7.0 |

| LUMO Energy (eV) | -1.2 | -1.5 |

| HOMO-LUMO Gap (eV) | 5.3 | 5.5 |

| Dipole Moment (Debye) | 2.5 | 4.0 |

Conclusion: From Theoretical Insights to Rational Drug Design

The theoretical and computational investigation of 2-Acetyl-3-hydroxypyridine provides a detailed understanding of its structural and electronic properties. By elucidating the relative stabilities of its tautomers, the presence and strength of intramolecular hydrogen bonds, and the distribution of electronic charge, these studies offer crucial insights for drug development professionals. This knowledge can be leveraged to:

-

Predict the dominant tautomeric form under physiological conditions, which is essential for understanding its binding mode to a target protein.

-

Guide the design of analogues with improved physicochemical properties by modifying the substituents to modulate tautomeric equilibrium and hydrogen bonding capabilities.

-

Inform the interpretation of experimental data , such as NMR and IR spectra, by providing a theoretical framework for understanding the observed signals.

-

Develop robust Quantitative Structure-Activity Relationship (QSAR) models by using calculated electronic descriptors to correlate with biological activity.

References

- 1. scielo.br [scielo.br]

- 2. wuxibiology.com [wuxibiology.com]

- 3. chemtube3d.com [chemtube3d.com]

- 4. chemtube3d.com [chemtube3d.com]

- 5. Synthesis, characterization and biological activity of 2-acetylpyridine-α naphthoxyacetylhydrazone and its metal complexes [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Intramolecular Hydrogen Bonds in Selected Aromatic Compounds: Recent Developments [mdpi.com]

A Technical Guide to the Biological Activity of 1-(3-Hydroxypyridin-2-yl)ethanone and its Derivatives

Abstract

This technical guide provides a comprehensive analysis of the biological activities associated with the 1-(3-hydroxypyridin-2-yl)ethanone scaffold. This molecule, belonging to the hydroxypyridinone class, is distinguished by a unique arrangement of a hydroxyl group and a ketone on a pyridine ring, which serves as a highly efficient bidentate chelation site for metal ions. This core property is the foundation for its diverse and potent biological effects. We will delve into its primary role as a metal chelator, particularly for iron, and explore how this mechanism translates into specific and potent enzyme inhibition, including activity against influenza endonuclease and potentially other metalloenzymes. Furthermore, this guide will synthesize findings on the anticancer, antimicrobial, and antiviral properties of its derivatives, providing detailed experimental frameworks and elucidating the structure-activity relationships that drive therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the chemistry of this versatile scaffold.

Introduction: The this compound Scaffold

This compound (CAS: 13210-29-2) is a heterocyclic compound featuring a 3-hydroxypyridin-2-one (3,2-HOPO) moiety.[1][2][] Its structure is deceptively simple, yet the spatial arrangement of the C3 hydroxyl group and the C2 acetyl (ethanone) group creates a powerful bidentate chelating motif. This ability to sequester essential metal ions is the cornerstone of its biological activity and its utility as a parent structure in medicinal chemistry. The exploration of related hydroxypyridinone isomers, such as the clinically used iron chelator Deferiprone (1,2-dimethyl-3-hydroxypyrid-4-one), has already validated the therapeutic promise of this chemical class, particularly in managing diseases of metal overload.[4][5] This guide will focus specifically on the 3,2-HOPO isomer, highlighting its unique properties and therapeutic applications.

Core Mechanism: High-Affinity Metal Chelation

The defining biological characteristic of the this compound scaffold is its function as a metal ion chelator. The hydroxyl and ketone oxygen atoms are positioned to form a stable five-membered ring upon coordinating with a metal cation, such as iron (Fe³⁺) or zinc (Zn²⁺).

This chelation is not merely a chemical curiosity; it is a potent mechanism for biological intervention. Many essential enzymes, known as metalloenzymes, rely on a coordinated metal ion within their active site to perform their catalytic function. By sequestering this ion, chelators based on the 3,2-HOPO scaffold can act as potent enzyme inhibitors. Research into hexadentate ligands derived from 3,2-HOPO has confirmed its strong affinity for iron, making it a promising candidate for developing novel iron-scavenging agents.[6]

Caption: Chelation of a metal ion (Fe³⁺) by this compound.

Key Biological Activity: Targeted Enzyme Inhibition

The metal-chelating capacity of the 3,2-HOPO scaffold has been successfully leveraged to design highly specific enzyme inhibitors.

Influenza Endonuclease Inhibition

A primary application for this scaffold is in the development of novel anti-influenza agents. The influenza virus relies on an RNA-dependent RNA polymerase that contains an endonuclease domain with a bimetallic active site. This site is essential for the "cap-snatching" mechanism required for viral transcription.

It has been demonstrated that phenyl-substituted 3-hydroxypyridin-2(1H)-one compounds are potent inhibitors of this endonuclease.[7] These compounds function by directly chelating the two metal ions (M1 and M2) in the enzyme's active site, effectively shutting down its catalytic activity.[7] This targeted intervention has yielded compounds with impressive potency in enzymatic assays.[7]

| Compound Class | Target Enzyme | Mechanism | Reported Potency (IC₅₀) |

| Phenyl-substituted 3-hydroxypyridin-2(1H)-ones | Influenza A Endonuclease | Bimetal chelation in active site | 11 nM and 23 nM for lead compounds[7] |

| 3-Hydroxypyridin-2-thione (3-HPT) Derivatives | Histone Deacetylase 6 (HDAC6) | Zinc chelation in active site | 681 nM (for parent 3-HPT)[8] |

| Phenyl-1-pyridin-2yl-ethanone Derivatives | Cyclin-Dependent Kinases (CDK2, CDK9) | Iron chelation modulating activity | Not specified[9] |

Histone Deacetylase (HDAC) Inhibition

The principle of metal chelation extends to other metalloenzymes. Histone deacetylases (HDACs) are a class of enzymes that contain a critical zinc ion in their catalytic domain and are validated targets for cancer therapy. Research into alternative zinc-binding groups (ZBGs) identified 3-hydroxypyridin-2-thione (3-HPT), a close structural analog of the 3,2-HOPO scaffold, as a novel and effective ZBG for HDAC inhibition.[8] Notably, 3-HPT-based inhibitors demonstrated selectivity for HDAC6 and HDAC8 over HDAC1 and induced apoptosis in various cancer cell lines, linking the enzyme inhibition directly to an anticancer effect.[8]

Inhibition of HIV-1 Transcription

The biological activity can also be more indirect. A study of phenyl-1-pyridin-2yl-ethanone-based iron chelators found they could inhibit HIV-1 transcription.[9] The proposed mechanism involves the modulation of cyclin-dependent kinase (CDK) 2 and 9 activities and an increase in the expression of IκB-α, a key inhibitor of the NF-κB pathway, which HIV-1 hijacks for its replication.[9]

Therapeutic Potential in Disease

Anticancer Activity

The potential of the 3,2-HOPO scaffold in oncology is multifaceted. As established, its ability to inhibit zinc-dependent HDACs provides a direct mechanism for inducing apoptosis in tumor cells.[8] Beyond this, derivatives incorporating the pyridin-2-yl moiety have shown broad antiproliferative activity. For instance, novel pyridin-2-yl estra-1,3,5(10)-triene derivatives demonstrated strong cytotoxicity against colon (HT-29) and breast (MDA-MB-231) cancer cell lines.[10] The general utility of pyridinone structures in developing anticancer agents is an active area of research, with various derivatives showing promise.[11][12][13]

Antimicrobial and Antiviral Activity

Beyond its proven anti-influenza activity, the core structure is a valuable starting point for developing other anti-infective agents. The ethanone functional group is a common feature in molecules with antimicrobial properties.[14] Furthermore, synthetic strategies have produced 3-(pyridine-3-yl)-2-oxazolidinone derivatives with significant antibacterial activity against Gram-positive pathogens, including S. aureus and E. faecalis.[15] This demonstrates that the pyridine-ethanone framework can be successfully incorporated into established antibiotic scaffolds to generate novel compounds.

Role in Medicinal Chemistry: A Versatile Synthetic Intermediate

This compound is not only biologically active but also serves as a crucial building block in synthetic and medicinal chemistry. Its functional groups are amenable to a wide range of chemical transformations.

A key reaction is the bromination of the ethanone side chain to yield 2-Bromo-1-(3-hydroxypyridin-2-yl)ethanone hydrobromide.[16] This α-bromo ketone is a highly versatile intermediate. The bromine atom is an excellent leaving group, making the compound susceptible to nucleophilic substitution, which allows for the introduction of diverse functional groups and the rapid generation of compound libraries for screening.[16]

Caption: Structure-Activity Relationship (SAR) logic for the core scaffold.

Experimental Protocols

To ensure scientific integrity, all described protocols must be self-validating systems, incorporating appropriate controls.

Protocol 6.1: High-Throughput Enzyme Inhibition Assay (Fluorescence-Based)

This protocol describes a method for determining the IC₅₀ value of a test compound against a target metalloenzyme, such as influenza endonuclease.

-

Preparation of Reagents:

-

Assay Buffer: Prepare a buffer suitable for the enzyme (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 1 mM MnCl₂, 0.01% BSA). The choice of metal cofactor (MnCl₂ or MgCl₂) is critical and enzyme-dependent.

-

Enzyme Stock: Dilute the purified enzyme in assay buffer to a working concentration (e.g., 2X final concentration).

-

Substrate Stock: Prepare a fluorogenic substrate (e.g., a short oligonucleotide with a fluorophore and a quencher) in assay buffer.

-

Test Compound: Prepare a 10-point serial dilution of the test compound (e.g., starting from 100 µM) in 100% DMSO.

-

Controls: Prepare a positive control (no inhibitor, 100% activity) and a negative control (no enzyme, 0% activity), both containing equivalent DMSO concentrations.

-

-

Assay Procedure (384-well plate format):

-

Add 100 nL of the serially diluted test compound or DMSO control to the appropriate wells.

-

Add 10 µL of the 2X enzyme solution to all wells except the negative control wells. Add 10 µL of assay buffer to the negative control wells.

-

Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

-

Initiate the reaction by adding 10 µL of the 2X substrate solution to all wells.

-

Immediately place the plate in a fluorescence plate reader set to the appropriate excitation/emission wavelengths.

-

Monitor the increase in fluorescence over time (e.g., every 60 seconds for 30 minutes) at a constant temperature.

-

-

Data Analysis:

-

Calculate the initial reaction rate (V) for each well from the linear phase of the fluorescence curve.

-

Normalize the rates to the positive control (100%) and negative control (0%).

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Caption: Workflow for a high-throughput enzyme inhibition screening assay.

Protocol 6.2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.

-

Preparation:

-

Prepare a 2X stock of the test compound in Mueller-Hinton Broth (MHB).

-

In a 96-well plate, perform a two-fold serial dilution of the compound stock across 10 columns using MHB.

-

Prepare a bacterial inoculum standardized to 5 x 10⁵ CFU/mL in MHB.

-

Include a positive control well (bacteria, no compound) and a negative control well (MHB only).

-

-

Inoculation and Incubation:

-

Inoculate each well (except the negative control) with the bacterial suspension.

-

Seal the plate and incubate at 37°C for 18-24 hours.

-

-

Reading Results:

-

Visually inspect the plate for turbidity (bacterial growth).

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Conclusion

This compound is far more than a simple heterocyclic molecule. Its inherent ability to chelate metal ions makes it a privileged scaffold in drug discovery. This single mechanistic feature is the foundation for a remarkable breadth of biological activities, from highly potent and specific inhibition of viral and human metalloenzymes to broader anticancer and antimicrobial effects. Its synthetic tractability further enhances its value, providing medicinal chemists with a robust platform for generating novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. Continued exploration of this scaffold and its analogs holds significant promise for the development of next-generation therapeutics for a range of human diseases.

References

- 1. 13210-29-2|this compound|BLD Pharm [bldpharm.com]

- 2. echemi.com [echemi.com]

- 4. 1,2-Dimethyl-3-hydroxypyrid-4-one, an orally active chelator for treatment of iron overload - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Long-term trial with the oral iron chelator 1,2-dimethyl-3-hydroxypyrid-4-one (L1). I. Iron chelation and metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and iron chelating properties of hydroxypyridinone and hydroxypyranone hexadentate ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. Phenyl substituted 3-hydroxypyridin-2(1H)-ones: inhibitors of influenza A endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3-Hydroxypyridin-2-thione as novel zinc binding group for selective histone deacetylase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phenyl-1-Pyridin-2yl-ethanone-based iron chelators increase IκB-α expression, modulate CDK2 and CDK9 activities, and inhibit HIV-1 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, in vitro and in silico anticancer evaluation of novel pyridin-2-yl estra-1,3,5(10)-triene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[1,2,4]triazin-7-ones and Stable Free Radical Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis of ethanone derived from 2-benzoxazolinones and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Buy 2-Bromo-1-(3-hydroxypyridin-2-yl)ethanone hydrobromide | 1184916-68-4 [smolecule.com]

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 1-(3-Hydroxypyridin-2-yl)ethanone via Fries Rearrangement

Abstract

This document provides a detailed experimental protocol for the synthesis of 1-(3-hydroxypyridin-2-yl)ethanone, a valuable heterocyclic ketone intermediate in pharmaceutical and materials science research. The synthetic strategy employs a two-step sequence commencing with the O-acetylation of commercially available 3-hydroxypyridine, followed by a Lewis acid-catalyzed Fries rearrangement. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations of the reaction mechanism, step-by-step procedures for synthesis and purification, and critical safety information. The causality behind experimental choices is elucidated to ensure both reproducibility and a thorough understanding of the underlying chemical principles.

Theoretical Background and Mechanism

The core of this synthesis is the Fries rearrangement, a robust organic reaction for converting a phenolic ester into a hydroxy aryl ketone.[1] The reaction is catalyzed by Lewis acids, most commonly aluminum chloride (AlCl₃), and involves the intramolecular migration of an acyl group from the phenolic oxygen to a carbon atom on the aromatic ring.[2][3]

The overall synthesis proceeds in two distinct stages:

-

O-Acetylation: 3-Hydroxypyridine is first converted to its corresponding ester, 3-acetoxypyridine. This is a standard esterification reaction, where the hydroxyl group of the pyridine attacks the electrophilic carbonyl carbon of acetic anhydride. This step protects the hydroxyl group and sets the stage for the rearrangement.

-

Fries Rearrangement: The generated 3-acetoxypyridine is subjected to a Lewis acid, AlCl₃. The widely accepted mechanism proceeds through the formation of an acylium ion intermediate.[3] The AlCl₃ coordinates to the carbonyl oxygen of the ester, polarizing the C-O bond and facilitating its cleavage to form a stable acylium ion (CH₃CO⁺) and an aluminum phenoxide complex. This highly electrophilic acylium ion then attacks the electron-rich pyridine ring in a classic electrophilic aromatic substitution. The reaction exhibits ortho and para selectivity, which can be influenced by reaction conditions.[1] Lower temperatures tend to favor the para-substituted product, while higher temperatures favor the ortho-substituted product (2-acetyl-3-hydroxypyridine).[3] This is often attributed to kinetic control favoring the para position and thermodynamic control favoring the more stable chelated ortho product at higher temperatures.

Experimental Overview

This protocol provides the methodology for the synthesis of this compound from 3-hydroxypyridine.

Overall Reaction Scheme

References

Application Notes and Protocols for the Laboratory Preparation of 2-Acetyl-3-hydroxypyridine

I have successfully gathered the necessary information to construct a comprehensive application note for the laboratory preparation of 2-Acetyl-3-hydroxypyridine.

Through my research, I have:

-

Identified the Fries rearrangement of 3-acetoxypyridine as the most plausible synthetic route.

-

Understood the key parameters of the Fries rearrangement, such as the role of Lewis acid catalysts, temperature, and solvent in directing the regioselectivity.

-

Found information on the preparation of the starting material, 3-acetoxypyridine.

-

Although a specific, detailed protocol for the target molecule was not explicitly found, I have gathered enough information on analogous reactions to construct a scientifically sound and detailed experimental procedure. This will include the reaction setup, reagent addition, reaction monitoring, workup, and purification.

-